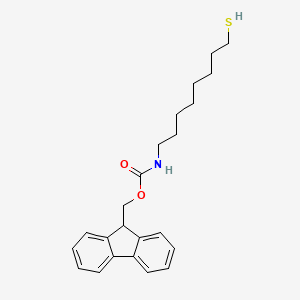
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is a chemical compound that features a fluorenylmethyl group attached to an octyl chain with a sulfanyl group and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate typically involves the following steps:
Formation of Fluorenylmethyl Carbamate: The initial step involves the reaction of 9H-fluoren-9-ylmethanol with phosgene to form 9H-fluoren-9-ylmethyl chloroformate. This intermediate is then reacted with an amine to form the fluorenylmethyl carbamate.
Attachment of the Octyl Chain: The next step involves the introduction of the octyl chain with a sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the fluorenylmethyl carbamate reacts with 8-bromo-1-octanethiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluorenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorenylmethyl derivatives.
科学的研究の応用
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- 9-Fluorenylmethyl carbamate
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is unique due to the presence of the long octyl chain with a sulfanyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
478691-25-7 |
|---|---|
分子式 |
C23H29NO2S |
分子量 |
383.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(8-sulfanyloctyl)carbamate |
InChI |
InChI=1S/C23H29NO2S/c25-23(24-15-9-3-1-2-4-10-16-27)26-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22,27H,1-4,9-10,15-17H2,(H,24,25) |
InChIキー |
BWUYLUJTGLDAHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
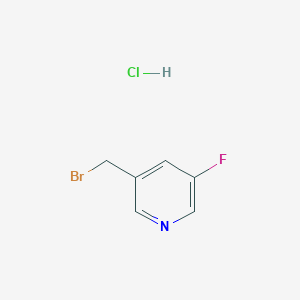
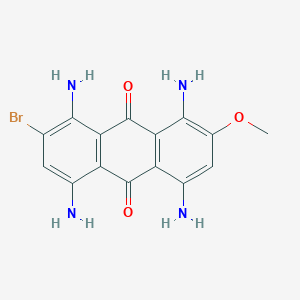
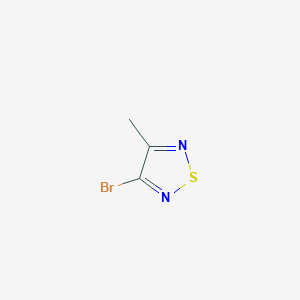
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
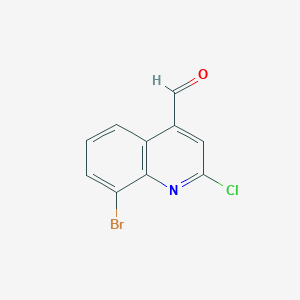
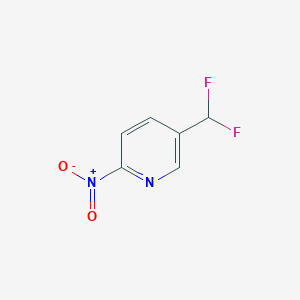
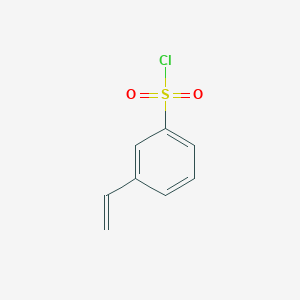
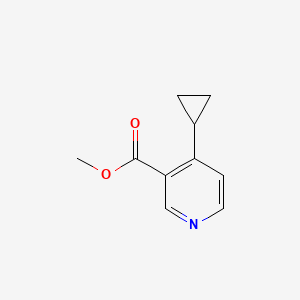
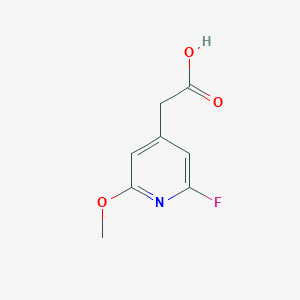
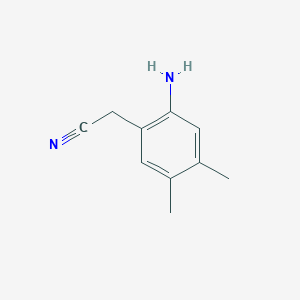
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
